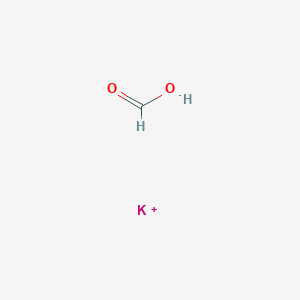

Potassium formate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

590-29-4 |

|---|---|

Molekularformel |

CH2KO2 |

Molekulargewicht |

85.124 g/mol |

IUPAC-Name |

potassium;formate |

InChI |

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3); |

InChI-Schlüssel |

SMQPUZSGLWKXAW-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[K+] |

Isomerische SMILES |

C(=O)[O-].[K+] |

Kanonische SMILES |

C(=O)O.[K] |

Color/Form |

COLORLESS GRANULES COLORLESS RHOMBIC CRYSTALS |

Dichte |

1.91 |

melting_point |

167.0 °C 167 °C |

Andere CAS-Nummern |

590-29-4 |

Physikalische Beschreibung |

DryPowder; Liquid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

20642-05-1 |

Löslichkeit |

8.49 M SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER |

Synonyme |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Herkunft des Produkts |

United States |

Significance of Potassium Formate in Contemporary Chemical Science

The significance of potassium formate (B1220265) in modern chemistry stems from its multifaceted roles in catalysis, energy storage, high-performance fluids, and environmental applications. Its distinct properties allow it to serve as a key component in a variety of advanced processes.

Potassium formate is a valuable reagent in organic synthesis and catalysis. The formate ion can act as a mild reducing agent, donating an electron in specific chemical reductions. kandschemical.com It is utilized as a catalyst or reagent in transfer hydrogenation processes and for the hydroxycarbonylation of aryl halides. kandschemical.comatamanchemicals.com Furthermore, research has shown its utility as a reducing agent to suppress undesired side reactions, such as the homocoupling of boronic acid in Suzuki cross-coupling reactions. atamanchemicals.com In reductive amination protocols, this compound, facilitated by a palladium acetate (B1210297) catalyst, has been shown to be an effective hydride donor for converting organotrifluoroborates to their corresponding amines. ebi.ac.uk

A significant area of contemporary research involves the use of this compound in energy storage and conversion systems. It is a key compound in the "formate-bicarbonate cycle" for chemical hydrogen storage. osti.govatlantis-press.com Aqueous solutions of this compound can be catalytically dehydrogenated to release hydrogen gas and potassium bicarbonate, and the process can be reversed by hydrogenating potassium bicarbonate back to this compound. researchgate.net With a high volumetric hydrogen density in its aqueous solution, this compound presents a viable medium for storing and transporting hydrogen at ambient temperature and pressure. osti.gov Beyond hydrogen storage, this compound is being investigated for electrochemical energy storage, where dissolved potassium bicarbonate is converted to this compound using surplus electricity, offering a scalable energy storage solution. utwente.nl In materials science, it has been used as a novel activation agent in the synthesis of ultrathin graphene-like porous carbon nanosheets from biomass precursors for use in advanced supercapacitors. acs.org

The compound's ability to form high-density, low-solids brines with excellent thermal stability makes it highly significant in the oil and gas industry. kandschemical.comfortunebusinessinsights.commarketsandmarkets.com this compound brines are used as drilling, completion, and workover fluids, particularly in high-pressure, high-temperature (HPHT) wells. marketsandmarkets.comresearchgate.nettransparencymarketresearch.com These fluids help control downhole pressure, stabilize shale formations, prevent clay swelling, and minimize damage to the reservoir, leading to enhanced drilling efficiency. chemicalbook.comfortunebusinessinsights.comcd1958.com Its low corrosivity (B1173158) compared to traditional chloride or bromide brines also reduces wear on drilling equipment. kandschemical.com Additionally, this compound solutions are used as efficient secondary refrigerants and heat transfer fluids, especially in low-temperature applications, due to their low viscosity and high thermal conductivity compared to alternatives like glycols. kandschemical.comatamanchemicals.com

This compound is recognized as an environmentally favorable alternative to traditional chloride-based salts for deicing. acs.orgresearchgate.net It is particularly favored for airport runway deicing because it is significantly less corrosive to metals like steel and aluminum, as well as concrete infrastructure. kandschemical.comcd1958.com A 52% aqueous solution of this compound has a very low freezing point of -60 °C (-76 °F). wikipedia.orgatamanchemicals.com Research has demonstrated its rapid action and effectiveness at lower temperatures compared to sodium chloride or calcium chloride. kandschemical.com Moreover, it is biodegradable, and studies have shown it has a lower environmental impact on groundwater and soil compared to other deicers. chemicalbook.comacs.orgresearchgate.net Its hygroscopic nature is also being harnessed in advanced applications like atmospheric water harvesting, where it is used as a liquid desiccant to absorb moisture from the air. worktribe.comresearchgate.netresearchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | CHKO₂ | kandschemical.comwikipedia.org |

| Molar Mass | 84.116 g/mol | nih.gov |

| Appearance | White, crystalline, hygroscopic solid | kandschemical.comwikipedia.org |

| Density | 1.91 g/cm³ | nih.govatamanchemicals.com |

| Melting Point | 167 °C (333 °F) | wikipedia.orgnih.gov |

| Solubility in Water | 331 g / 100 mL at 18 °C | nih.gov |

| pH of Aqueous Solution | Practically Neutral | nih.govfortunebusinessinsights.com |

Scope of Academic Inquiry into Potassium Formate Systems

Conventional Production Routes and Associated Challenges

Traditionally, this compound has been produced through several methods, each with its own set of advantages and challenges. One common method involves the neutralization reaction between formic acid (HCOOH) and potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) kandschemical.commarketsandmarkets.com.

Reaction 1: Formic Acid and Potassium Hydroxide HCOOH + KOH → HCOOK + H₂O kandschemical.com

Reaction 2: Formic Acid and Potassium Carbonate 2 HCOOH + K₂CO₃ → 2 HCOOK + H₂O + CO₂ kandschemical.com

While these methods are straightforward, they face economic drawbacks due to the high cost of formic acid as a raw material marketsandmarkets.comgoogle.comrsc.org. The processes can also be energy-intensive, particularly when considering the industrial scale, and require tight control of reaction conditions to ensure product purity and consistency marketsandmarkets.com.

The high production costs associated with these conventional methods often make this compound less competitive compared to cheaper alternatives like chloride-based de-icing salts marketsandmarkets.comkingsresearch.com.

Sustainable and Environmentally Benign Synthesis Approaches

In response to the challenges of conventional methods and the increasing demand for sustainable practices, research and development efforts are focusing on more environmentally friendly synthesis routes, particularly those utilizing carbon dioxide (CO₂) as a feedstock rsc.orgkingsresearch.comcribiq.qc.carsc.org.

Electrochemical CO₂ reduction (CO₂RR) is a promising pathway for producing valuable chemicals like formate, using clean electricity and CO₂ as feedstocks, thereby contributing to decarbonization efforts researchgate.netwpmucdn.com. This method can be performed at room temperature and pressure, requiring only two electrons for formate production, and exhibits high atom efficiency acs.orguva.nluniversiteitleiden.nlresearchgate.net.

Significant advancements have been made in electrochemical reactor design to overcome challenges such as the chemical inertness, low aqueous solubility, and slow mass transport characteristics of CO₂ uva.nlmdpi.com. Gas diffusion electrodes (GDEs) have emerged as a key technology for scaling up industrial CO₂ electrochemical reduction cells acs.orguva.nlacs.org. These electrodes improve mass transfer phenomena, allowing for higher reaction rates and efficiencies even at ambient conditions uva.nlacs.org.

Flow cells, particularly those with gas diffusion electrode (GDE) cathodes, are being developed for continuous production researchgate.netacs.org. For instance, a stack of two 1526-cm² three-compartment electrochemical cells with GDE cathodes achieved over 60% current selectivity towards this compound at current densities of 200 mA cm⁻² and cell voltages of approximately 4.0 V researchgate.net. Industrialization of CO₂RR to formate will likely require even larger cells, around 2000 cm², capable of producing approximately 0.5 kg of this compound per hour per cell researchgate.net.

Researchers are also exploring the impact of applying magnetic fields to enhance CO₂ reduction to formate in filter-press reactors. Placing magnets near the cathode or at both ends of the cell has shown to boost formate concentration by over 20%, with Faradaic efficiencies approaching 100% ua.es. This improvement is attributed to the magnetohydrodynamic (MHD) effect, which enhances mass transfer by inducing turbulence in the cathodic electrolyte ua.es.

Table 1: Performance Metrics of Electrochemical CO₂ Reduction Reactors

| Reactor Type/Configuration | Electrode Area (cm²) | Current Density (mA cm⁻²) | Formate Selectivity (%) | Production Rate (g/hr/cell) | References |

| Batch cells (H-cells) | ~1 | ~10 | - | - | researchgate.net |

| Single flow cell | ~100 | ~200 | 80% (FE) | ~25 | researchgate.net |

| Stack of two 3-compartment cells with GDE cathodes | 1526 | 200 | >60% (current) | - | researchgate.net |

| Filter-press reactor with magnetic field (optimized) | 10 | - | ~100% (FE) | - | ua.es |

Catalyst development is crucial for improving the activity, selectivity, and stability of CO₂RR for formate production mdpi.comchinesechemsoc.orgresearchgate.net. Many studies have focused on p-block metals such as indium (In), cadmium (Cd), tin (Sn), lead (Pb), and bismuth (Bi) as electrocatalysts for selective formate production wpmucdn.comchinesechemsoc.orgresearchgate.net. Bismuth (Bi)-based catalysts, in particular, have attracted significant attention due to their low cost, environmental friendliness, and high selectivity to formate at low overpotentials ua.eschinesechemsoc.orgresearchgate.net.

Research has shown that Bi electrocatalysts can achieve nearly 100% Faradaic efficiency (FE) for formate production wpmucdn.comresearchgate.net. For example, Bi with a rhombic dodecahedra structure achieved 92% HCOO⁻ FE at a current density of 15 mA cm⁻² and stability for 35 hours wpmucdn.com. Another study demonstrated a hexagonal sheet structure of Bi catalyst yielding nearly 100% formate FE at an overpotential of 0.65 V, with a high production rate of 96.37 µmol·h⁻¹·cm⁻² and excellent stability over 24 hours researchgate.net. The enhanced catalytic ability is attributed to sharp edges and corner sites, which provide numerous surface-active sites, increase electrical conductivity, and enhance local electric field intensities researchgate.net.

Bimetallic Bi-based catalysts are also being explored to further boost formate formation by modulating electronic structures chinesechemsoc.org. Strategies like alloying, surface doping, defect introduction, and nanoengineering are employed to improve activity, selectivity, and stability chinesechemsoc.org.

Optimizing the electrochemical CO₂ reduction process for industrial scale-up involves addressing various parameters to enhance efficiency and reduce costs cribiq.qc.cauniversiteitleiden.nltopsectorenergie.nl. Key performance indicators (KPIs) driving economics include capital investment (equipment) and energy costs uva.nl.

One major limitation is the mass transfer of CO₂ to the catalyst surface due to its limited solubility in aqueous electrolytes at ambient conditions uva.nlacs.org. This can be mitigated by increasing CO₂ partial pressure, with studies showing improved performance at elevated pressures (e.g., 23 to 50 bar) mdpi.comacs.orgacs.org. Operating with humidified CO₂ input streams at the cathode can also improve mass transfer, though it may lead to higher reactor voltages acs.org.

Electrolyte composition also plays a critical role. Aqueous electrolytes, such as potassium bicarbonate (KHCO₃) or potassium hydroxide (KOH) solutions, are commonly used as catholytes researchgate.netacs.orgacs.org. Increasing the KOH concentration in the catholyte from 0.5 M to 1 M has resulted in a 7–10% increase in Faradaic efficiency, with slight further increases observed from 3 M to 4 M acs.org. Optimizing electrolyte flow rates is also important; for instance, increasing the flow rate from 120 to 360 mL/min showed a 4% increase in FE, though further increases yielded diminishing returns acs.org.

The development of modular, energy-efficient production units and the optimization of chemical synthesis pathways are critical for lowering production costs and facilitating industrial implementation kingsresearch.com. Projects are underway to enhance high-pressure and low-pressure electrochemical reactors to produce this compound at a larger scale, aiming for significant reductions in operating and capital expenditures through innovations in membranes and electrodes topsectorenergie.nl.

Biocatalytic conversion of CO₂ to formate offers a sustainable and mild alternative to chemical processes, operating efficiently in water under ambient conditions nih.govtandfonline.comtandfonline.com. This approach utilizes enzymes, particularly formate dehydrogenases (FDHs), which can be isolated or contained within whole microbial cells nih.govtandfonline.comnih.gov.

The generation of formate from CO₂ through biocatalysis provides a method for CO₂ sequestration and the production of a valuable commodity chemical nih.govtandfonline.comnih.gov. While many FDHs typically favor formate oxidation, certain enzymes, such as the formate dehydrogenase from the acetogen Clostridium carboxidivorans, preferentially catalyze the reduction of CO₂ to formate nih.govtandfonline.com. This enzyme's low affinity for formate makes it a strong candidate for biotechnological applications aimed at producing formic acid and its derivatives from CO₂ nih.govtandfonline.com.

Engineered whole-cell biocatalysts, such as Escherichia coli strains overexpressing native FDH or FDH genes from organisms like Pyrococcus furiosus and Methanobacterium thermoformicicum, have demonstrated formate production from CO₂ and H₂ nih.gov. Furthermore, systems combining recombinant FDH with other enzymes, like glucose dehydrogenase for continuous NADH regeneration, show promise for industrial CO₂ reduction to formate acs.org.

Another area of research involves metal-independent FDHs, such as Thiobacillus FDH (TsFDH), which has shown excellent stability in the presence of industrial off-gas impurities tandfonline.com. While its CO₂ reduction activity might be lower compared to metal-dependent FDHs, its stability and activity at low pH values are advantageous, with potential for improvement through reaction and enzyme engineering tandfonline.com.

Integrated CO2 Utilization and Biomass Valorization (e.g., Potassium-Rich Biomass Ash)

The integration of CO2 utilization and biomass valorization presents a sustainable route for this compound production. One promising approach involves the use of potassium ions extracted from biomass ash. For instance, research has demonstrated the efficient production of this compound by integrating CO2 hydrogenation in a trickle-bed reactor with a novel separation method that utilizes potassium ions from biomass ash. Through alkaline-mediated CO2 hydrogenation using N-methylpyrrolidine (NMPI), a concentrated solution of formic acid N-methylpyrrolidine complex ([NMPIH][HCO2]) can be formed. This complex then reacts with excess potassium ions from sources like bamboo ash, facilitating the synthesis of this compound with high purity (over 99%). rsc.orgrsc.orgresearchgate.net

This method showcases the conversion of 80% of CO2 into formate ions. The NMPI is designed for effective recycling, being completely removed during the evaporation process for this compound separation. Additionally, this process yields silica (B1680970) (SiO2) byproduct particles, typically ranging from 10 to 20 nm. rsc.orgrsc.orgresearchgate.net This strategy contributes to sustainable environmental management and resource recycling by utilizing CO2 as a valuable feedstock and producing valuable chemical compounds from waste materials. rsc.orgrsc.orgresearchgate.netdntb.gov.uadntb.gov.uarsc.orgresearchgate.net

Catalytic Transfer Hydrogenation of CO2 (e.g., using Glycerol (B35011) as a Hydrogen Source)

Catalytic transfer hydrogenation of CO2 offers an alternative pathway for this compound synthesis, particularly when employing renewable hydrogen sources like glycerol. This method allows for the simultaneous transformation of two low-value by-products, CO2 and glycerol, into valuable formate and lactate (B86563). cloudfront.netrsc.orggwu.eduresearchgate.net

Iridium (Ir) and Ruthenium (Ru) N-heterocyclic carbene (NHC) complexes, often functionalized with sulfonates, have been developed as single-site supported heterogeneous catalysts for this transformation. cloudfront.netgwu.edu These catalysts demonstrate excellent turnover numbers (TONs) and turnover frequencies (TOFs) for formate and lactate formation. mdpi.com For example, iridium(NHC)-catalyzed transfer hydrogenation of CO2 with glycerol at 180 °C can yield formate and lactate with TONs of 3360 and 3900, respectively. mdpi.com Increasing the reaction temperature to 200 °C can significantly boost TONs. mdpi.com The highest TOF values reported for formate formation from CO2 and potassium carbonate (K2CO3) are 10,000 h⁻¹ and 10,150 h⁻¹, respectively, under conventional thermal conditions. mdpi.com Synthetic hydrotalcite can also serve as a non-inert supporting structure for these Ir or Ru-based catalysts. cloudfront.netgwu.edu This approach is notable for achieving CO2 transfer hydrogenation in a gas-liquid flow system, offering high potential for industrial-scale continuous processes at lower temperatures and pressures, thus enhancing safety and economic viability while reducing greenhouse gas emissions. cloudfront.netgwu.edu

The reaction favors basic media, and while hydrogen generation from glycerol can occur, direct hydrogenation of CO2 has been excluded as the primary mechanism in some studies. rsc.orgmdpi.com

Table 1: Representative Results of Catalytic Transfer Hydrogenation of CO2 with Glycerol

| Catalyst Type | Carbon Source | Temperature (°C) | TON (Formate) | TOF (Formate, h⁻¹) | Notes | Reference |

| Iridium(NHC) | CO2 | 180 | 3360 | 168 | With KOH | mdpi.com |

| Iridium(NHC) | CO2 | 200 | 200,000 | 10,000 | Lower catalyst loading | mdpi.com |

| Iridium(NHC) | K2CO3 | 200 | 203,000 | 10,150 | mdpi.com | |

| Ru N-heterocyclic carbene complex | CO2/Bicarbonate | 150 | ~600 | - | Equimolar lactate/formate | rsc.org |

| Ru N-heterocyclic carbene complex | CO2/Bicarbonate | 180 | 1065 | - | Higher lactate than formate | rsc.org |

Hydrogenation of Potassium Bicarbonate

The hydrogenation of potassium bicarbonate (KHCO3) to this compound is another significant route, particularly relevant for hydrogen storage and release cycles. google.comgoogle.com This process involves the catalytic reduction of a potassium bicarbonate slurry to form a concentrated aqueous solution of this compound. google.com

Research has explored thermo-electrocatalytic reduction of potassium bicarbonate to formate on an indium electrode. Under specific conditions, such as 100 °C and a KHCO3 concentration of 3.0 mol L⁻¹, a Faraday efficiency of 86.2% and a partial current density of 86.5 mA cm⁻² have been achieved. oup.com The presence of indium facilitates the absorption and hydrogenation of bicarbonate. oup.com

Homogeneous catalytic systems, often involving ruthenium complexes, have also been developed for converting supersaturated bicarbonate slurries to formate solutions. rsc.org For instance, a ruthenium complex system has been shown to convert commercial potassium bicarbonate into approximately 50%wt aqueous formate solutions without prior substrate purification. rsc.org This system demonstrated a maximum TON of 474 × 10³ and achieved formate yields of up to 86% with high KHCO3 loadings. rsc.org The reaction is influenced by temperature and hydrogen pressure, with higher pressures generally leading to increased formate yields. rsc.org Palladium on carbon (Pd/C) catalysts have also been utilized in the heterogeneous catalytic reduction of potassium bicarbonate slurry to this compound. google.com

Table 2: Hydrogenation of Potassium Bicarbonate to Formate

| Catalyst/Electrode | Conditions | KHCO3 Concentration | Formate Yield/Efficiency | Notes | Reference |

| Indium electrode | 100 °C | 3.0 mol L⁻¹ | 86.2% Faraday efficiency, 86.5 mA cm⁻² partial current density | Thermo-electrocatalytic | oup.com |

| Ru complex (homogeneous) | 90 °C, 60 bar H2 | Up to 14 mmol mL⁻¹ H2O | Up to 86% yield, TON 102593 | Converts slurry to solution | rsc.org |

| Pd/C catalyst | 9.6 bar H2 | 0.05 mol KHCO3 | - | Heterogeneous catalytic reduction | google.com |

| Manganese complex (Mn-2) | 90 °C, 60 bar H2, H2O/THF | 10 mmol | 95% yield, TON 55,000 | With Glu additive | acs.org |

Purification and Separation Techniques in this compound Synthesis

Effective purification and separation are crucial for obtaining high-purity this compound, especially for industrial applications. Various techniques are employed to isolate this compound from reaction mixtures and remove impurities.

Extractive Crystallization Methods from Ternary Systems

Extractive crystallization is a method used to purify salts from solutions, often involving ternary systems comprising the salt, water, and an organic solvent (amine). The yield of this compound crystals in such systems is influenced by factors like salt concentration in the initial water-salt mixture, the concentration of the introduced amine, and temperature. researchgate.netresearchgate.net For instance, in the this compound-water-diisopropylamine ternary system, higher salt and amine concentrations generally lead to increased crystal yields. researchgate.netresearchgate.net Lower temperatures, such as 10.0 °C, can be more favorable for crystallization in certain systems. researchgate.net The high content of amines (over 96 wt%) in the organic phase allows for their effective regeneration. researchgate.net

Solvent Extraction and Evaporation Techniques

Solvent extraction and evaporation are widely used techniques for the recovery and purification of this compound. In some production processes, after the reaction, the solution is neutralized and then subjected to a first evaporation step, which results in two phases: an organic phase and an aqueous phase. The aqueous phase contains the majority of the this compound. google.com The organic phase is then separated, followed by a final evaporation of the aqueous phase, often under vacuum at elevated temperatures (e.g., 160-250 °C), to obtain a melt of this compound. google.com Water is subsequently added to the melt, and the resulting solution is filtered to yield a this compound solution with a purity exceeding 99% by weight on a water-free basis. google.com Aqueous two-phase systems (ATPS) involving polymers and salts, such as UCON 50-HB-5100 with this compound and water, are also being studied for their potential in separation and recovery processes. capes.gov.br

Recovery and Recycling from Industrial Wastewater Streams

The recovery and recycling of this compound from industrial wastewater streams are gaining importance due to environmental regulations and the drive towards circular economy models. This compound is biodegradable and has a low chemical oxygen demand (COD), which makes its presence in wastewater less problematic compared to other de-icing agents like chloride salts. basf.comkazmi.kzuj.edu.pl

Companies are focusing on extracting ultra-pure this compound from industrial wastewater, aiming to reduce production costs. globenewswire.com For example, BASF has partnered with Suez to achieve a 15% production cost reduction by 2025 through such initiatives. globenewswire.com This highlights a broader trend in nutrient recycling, where valuable components like potassium are recovered from waste streams for reuse, reducing environmental impact and creating new business opportunities. root.campnih.govgoogle.com The recycling of N-methylpyrrolidine (NMPI) from the this compound separation process, as mentioned in the CO2 utilization section, is another example of closed-loop systems aimed at minimizing waste. rsc.org

Advanced Applications of Potassium Formate in Diverse Research Fields

Petroleum and Natural Gas Industry Applications

Potassium formate-based drilling fluids are formulated as brines, often blended with sodium formate (B1220265) or cesium formate to achieve a wide range of densities without the need for solid weighting materials like barite. oss-ltd.netmdpi.com This solids-free nature is a key advantage, leading to improved rates of penetration (ROP), reduced potential for differential sticking, and minimal formation damage. researchgate.netnewpark.com The fluid system typically includes polymers for viscosity and fluid loss control, as well as other additives to enhance specific properties. arcjournals.org

The rheological properties of this compound brines, such as viscosity and yield point, are critical for efficient hole cleaning and suspension of drilled cuttings. researchgate.net These properties can be effectively controlled by the addition of specialized polymers like xanthan gum and polyanionic cellulose (B213188) (PAC). researchgate.netresearchgate.netonepetro.org The high salinity and unique structure of formate brines contribute to the thermal stability of these polymers, allowing the drilling fluid to maintain its desired rheological profile at high temperatures. arcjournals.orgonepetro.org

Fluid loss control is another crucial aspect of drilling fluid performance, and this compound systems demonstrate excellent capabilities in this area. The use of fluid loss control polymers in formate brines results in thin, impermeable filter cakes, which is essential for minimizing formation damage and improving the quality of subsequent cementing operations. researchgate.netoil-drilling-fluids.com Research has shown that formate-based fluids exhibit lower API fluid loss values compared to conventional water-based muds. researchgate.net

Table 1: Rheological and Filtration Properties of a this compound-Based Drilling Fluid

| Property | Value |

|---|---|

| Apparent Viscosity | Varies with polymer concentration |

| Plastic Viscosity | Varies with polymer concentration |

| Yield Point | Varies with polymer concentration |

This table illustrates typical performance characteristics. Actual values depend on the specific formulation and conditions.

Drilling through shale formations presents significant challenges due to the interaction between the drilling fluid and reactive clays, which can lead to swelling, wellbore instability, and drilling problems. researchgate.net this compound fluids are highly effective shale stabilizers. oil-drilling-fluids.com The primary mechanism of shale inhibition is the exchange of potassium ions from the formate brine with cations on the clay surfaces, which suppresses swelling pressures between clay platelets. aade.org

Furthermore, the high salinity of this compound brines creates a low-activity fluid, which can induce osmotic backflow from the shale, counteracting the hydraulic inflow of mud pressure. aade.org This osmotic dehydration of the near-wellbore shale helps to maintain its mechanical strength and prevent collapse. aade.orgnih.gov Studies have demonstrated that this compound fluids can achieve high shale recovery percentages, indicating their superior inhibitive properties. researchgate.net For instance, one study noted a shale recovery of approximately 87% with a this compound fluid. researchgate.net

Table 2: Shale Inhibition Performance of this compound Fluids

| Inhibition Mechanism | Description | Research Finding |

|---|---|---|

| Cation Exchange | Potassium ions replace other cations in the clay lattice, reducing hydration. aade.org | Suppresses swelling pressures between clay platelets. aade.org |

| Osmotic Dehydration | High salinity draws water out of the shale formation. aade.org | Can compensate for hydraulic inflow and dehydrate outer shale layers. aade.org |

Corrosion of drilling equipment is a significant concern, especially in the harsh conditions of HPHT wells. researchgate.net this compound brines are known for their low corrosivity (B1173158) towards the ferrous-based metals used in oilfield equipment. onepetro.org The alkaline nature of this compound solutions provides inherent protection against corrosion. atamanchemicals.com

While the thermal decomposition of formates at very high temperatures can produce acidic byproducts, this is less of a concern in downhole conditions compared to laboratory simulations. aade.orgaade.org Field experience has shown that formate brines exhibit very low corrosion rates in practice. researchgate.netresearchgate.net Additionally, corrosion inhibitors can be incorporated into the drilling fluid formulation to provide further protection, ensuring the integrity of drilling tubulars and other hardware. reinders.com

This compound drilling fluids are particularly well-suited for HPHT applications, which are defined by undisturbed bottomhole temperatures exceeding 300°F (150°C) and high pore pressures. newpark.com A key advantage of formate brines in this environment is their ability to enhance the thermal stability of polymers used for rheology and fluid loss control. arcjournals.orgonepetro.org This allows the drilling fluid to maintain its performance characteristics at temperatures where conventional water-based systems often fail. researchgate.net

This compound brines have been successfully used in wells with temperatures up to 225°C (437°F) for extended periods without significant degradation. aade.org To reach the high densities required for some HPHT wells, this compound (with a maximum brine density of about 1.57 g/cm³) can be blended with cesium formate or weighted with acid-soluble materials like manganese tetraoxide. aade.orgmdpi.com Laboratory and field data have confirmed the robustness of these fluids, showing stable rheology, low fluid loss, and minimal sag (B610663) of weighting materials at temperatures up to 425°F. aade.org

Table 3: Performance of this compound Fluid in an HPHT Application

| Parameter | Condition | Result |

|---|---|---|

| Fluid Density | 16 ppg | Maintained with Manganese Tetraoxide aade.org |

| Temperature | 425°F (218°C) | Statically aged for 14 days with low sag aade.org |

| HPHT Fluid Loss | @300°F (149°C) | <15 ml aade.org |

Environmental regulations and a growing focus on sustainability have driven the demand for greener drilling fluids. This compound is a biodegradable and non-toxic compound, making it an environmentally friendly alternative to oil-based muds and high-chloride water-based systems. onepetro.orgresearchgate.net

Cementing Additives for Well Construction

This compound also serves as a valuable additive in cementing operations for well construction. Its inclusion in cement slurries contributes to improved well cementing quality. oil-drilling-fluids.com One of the primary functions of this compound in this application is its ability to help form a thin, low-permeability mud cake, which is beneficial for the integrity of the cement job. oil-drilling-fluids.com

Gas Hydrate (B1144303) Inhibition Studies in Petroleum Production

The formation of gas hydrate blockages in petroleum production pipelines is a significant operational challenge, leading to production losses and safety concerns. ntnu.nontnu.no this compound has been studied as a thermodynamic inhibitor to prevent the formation of these clathrate hydrates. ntnu.nontnu.no Its application is of particular interest due to its high solubility in water and the high density of its solutions, especially for shut-in wells. ntnu.nontnu.no

Research comparing this compound to the industry-standard inhibitor, methanol (B129727), has shown promising results. In one study, a saturated this compound solution achieved complete dissolution of hydrate plugs at a 10 vol % concentration in less time than methanol. acs.org This suggests that this compound can be a more efficient and safer alternative, as methanol's low flashpoint presents storage and handling risks. acs.org

An important finding from studies in vertical pipes, simulating a shut-in well or riser, is that this compound disperses almost homogeneously throughout the water phase shortly after being introduced. ntnu.nontnu.no This is a distinct advantage over conventional inhibitors that may only protect the upper or lower sections of the pipe. ntnu.nontnu.no A homogeneous distribution ensures the entire water column is protected against hydrate formation, improving flow assurance in production wells. ntnu.nontnu.no However, this rapid dispersion could be a disadvantage if the goal is to have the inhibitor accumulate at the bottom of a pipe to dissociate an existing hydrate plug. ntnu.nontnu.no While effective, the use of this compound as a hydrate inhibitor can be relatively expensive and may present corrosion challenges in some pipeline systems. google.com

De-icing Technologies and Environmental Efficacy

Airport Runway and Road De-icing Applications

This compound is an effective de-icing agent used for airport runways and, increasingly, for roads. researchgate.netbasf.com It functions by depressing the freezing point of water, which melts existing ice and snow and prevents refreezing. basf.com A 50% concentration of this compound in water can lower the freezing point to as low as -60°F (-51°C). basf.comvynova-group.com Once applied to a surface, it becomes diluted by melting ice and snow, providing a practical effective freezing point of around -26°F (-32°C). basf.comvynova-group.com

It is often used in anti-icing applications, where it is applied to surfaces before a winter weather event to prevent the bond of snow and ice from forming in the first place. basf.comvynova-group.com It can also be used as a de-icer to clear runways and keep them operational during cold weather. basf.com Trials have demonstrated its effectiveness in quickly melting ice while maintaining necessary braking action for aircraft. basf.com Unlike granular salt de-icers, this compound is typically applied as a liquid, which prevents issues with tracking the substance into buildings. basf.com

Environmental Impact Mitigation Strategies in De-icing Operations

The use of this compound itself is a primary strategy for mitigating the environmental impacts associated with winter de-icing. Its selection over traditional chloride-based salts helps reduce long-term environmental damage. researchgate.net

A key mitigation factor is its biodegradability. vynova-group.com Studies have shown that this compound biodegrades in soil, even at low temperatures ranging from -2 to +6°C. nih.gov Research conducted on a highway in Finland demonstrated that formate did not leach into the underlying aquifer because it was effectively removed through biodegradation in the topsoil layers. nih.gov This process primarily results in the formation of carbon dioxide and bicarbonate. chemicalbook.com

Compared to sodium chloride, this compound has been shown to result in a lower bioavailability of heavy metals like cadmium in roadside soil. nih.gov In NaCl-treated soils, the formation of cadmium-chloride complexes increases the amount of water-soluble, and thus bioavailable, cadmium. nih.gov In contrast, this compound treatments can lead to an increase in soil pH, which enhances the sorption of cadmium onto soil particles, reducing its mobility and bioavailability. nih.gov

While potassium is a nutrient, its repeated application over many years could potentially lead to leaching into groundwater. chemicalbook.com Therefore, monitoring and responsible application rates are implicit mitigation strategies. The lower Chemical Oxygen Demand (COD) of this compound compared to acetate-based de-icers also mitigates its impact on aquatic ecosystems by reducing the potential for oxygen depletion in runoff-receiving waters. basf.comvynova-group.com

Heat Transfer Fluids and Refrigeration Systems

This compound has emerged as a highly effective heat transfer fluid, particularly in systems requiring low-temperature operation. Its aqueous solutions offer superior thermophysical properties compared to traditional fluids like glycols and calcium chloride brines.

Performance Characteristics as a Heat Transfer Medium

Aqueous solutions of this compound exhibit a combination of properties that make them excellent secondary refrigerants and heat transfer fluids. atamanchemicals.com Key performance characteristics include low viscosity, high thermal conductivity, and a high specific heat capacity. atamanchemicals.comnugentec.com These attributes contribute to more efficient heat transfer compared to conventional fluids. nugentec.com For example, a 52% solution of this compound has a freezing point of -60 °C (-76 °F). atamanchemicals.com The low viscosity of this compound solutions is particularly advantageous, as it leads to lower pumping power requirements and allows for efficient circulation even at very low temperatures. atamanchemicals.comhvacworld.eu

The thermophysical properties of this compound solutions are superior to those of traditional heat transfer fluids like glycols. nugentec.com This results in enhanced system performance and potential operational savings. hvacworld.eu Furthermore, these solutions are non-flammable and often biodegradable. nugentec.comdynalene.com

Below is a table summarizing the physical properties of various concentrations of a water-based this compound heat transfer fluid.

| Property | NuTherm® HC-10 | NuTherm® HC-20 | NuTherm® HC-30 | NuTherm® HC-40 |

| Key Ingredient | This compound | This compound | This compound | This compound |

| Specific Gravity (g/cm³) | 1.190 | 1.237 | 1.275 | 1.315 |

| Boiling Point | 108°C (226°F) | 110°C (230°F) | 112°C (234°F) | 115°C (239°F) |

| Freezing Point | -20°C (-4°F) | -30°C (-22°F) | -40°C (-40°F) | -50°C (-58°F) |

| Lowest Operating Temp. | - | - | -30°C (-22°F) | -40°C (-40°F) |

| Data sourced from NUGENTEC nugentec.comnugentec.com |

Advantages in Low-Temperature and Industrial Heat Exchange

This compound solutions are particularly advantageous for low-temperature applications and industrial heat exchange processes. globalhtf.commdpi.com They serve as an effective alternative to glycols and brines, especially in systems operating below -30°C, where many glycol-based coolants become too viscous to circulate effectively. atamanchemicals.com The ability of this compound solutions to be pumped at temperatures as low as -60°C while maintaining efficient heat transfer makes them ideal for demanding low-temperature applications. globalhtf.com

In industrial settings such as food and beverage processing, pharmaceutical manufacturing, and chemical processing, this compound-based fluids offer significant benefits. dynalene.commdpi.com They are less corrosive to metals commonly found in modern chiller designs, including aluminum, compared to traditional calcium chloride brines. hydratechfluids.com Some formulations include robust corrosion inhibition packages that protect a wide range of metals. nugentec.com The use of this compound in an indirect contact freezing system for food preservation highlights its utility, where it acts as a coolant in a secondary loop, offering an eco-friendlier and safer alternative to direct refrigerant systems. mdpi.com In case of a leak, the liquid coolant is visible, allowing for prompt action, and since this compound is also used as a food preservative, it poses less risk of product contamination. mdpi.com

Catalytic and Reaction Engineering Roles

This compound plays several important roles in catalysis and reaction engineering, acting as a catalytic agent, a reducing agent, and an influencer of reaction pathways.

Catalytic Agent in Organic Synthesis (e.g., Transfer Hydrogenation Processes)

This compound can function as a catalyst or a reagent in various organic synthesis reactions. kandschemical.com It is notably used in catalytic transfer hydrogenation processes. kandschemical.comutrgv.edu In this method, a hydrogen donor, such as this compound, generates hydrogen in situ in the presence of a catalyst like Palladium on carbon (Pd/C). utrgv.edu This technique avoids the direct use of flammable hydrogen gas. utrgv.edu

Research has demonstrated the use of this compound over amine-grafted Ru/AlO(OH) catalysts for the highly chemoselective transfer hydrogenation of α,β-unsaturated carbonyl compounds to their corresponding allylic alcohols. rsc.org In other systems, novel single-site supported heterogeneous catalysts, such as those based on Iridium or Ruthenium N-heterocyclic carbenes, have been developed to convert CO2 and glycerol (B35011) into this compound and lactate (B86563). technologypublisher.com This process is significant for its potential in industrial-scale continuous flow systems, operating at lower temperatures and pressures than previous methods. technologypublisher.com

Reducing Agent Functions in Specific Chemical Reductions

The formate ion (HCOO⁻) in this compound can act as a mild reducing agent by donating an electron and becoming oxidized to carbon dioxide. kandschemical.com This property is utilized in several specific chemical reductions. kandschemical.comriverlandtrading.com For instance, it is used as a reducing agent to suppress the undesirable boronic acid homocoupling side reaction that can occur during Suzuki cross-coupling reactions. sigmaaldrich.com

This compound also serves as a reducing agent in the printing and dyeing industry. atamanchemicals.comriverlandtrading.com In electroplating, it can be added to electrolyte baths to facilitate the deposition of metal coatings by providing formate ions for reduction reactions. riverlandtrading.com Furthermore, amidines can be synthesized through the reduction of acylated amidoximes using this compound in a simple and effective method. organic-chemistry.org

Influence on Reaction Pathways (e.g., HCOOH Decomposition on Metal Surfaces)

This compound significantly influences the decomposition pathways of formic acid (HCOOH) on metal surfaces, a reaction crucial for hydrogen storage and production. The presence of potassium on metal catalysts, such as Rhodium (Rh) and Copper (Cu), can promote the dehydrogenation of formic acid to produce H₂ and CO₂. nih.govmdpi.com

On a Rh(111) surface, pre-adsorbed potassium increases the uptake of formic acid and influences the decomposition of the resulting formate intermediate. mdpi.com The decomposition of the formate species leads to the formation of H₂, CO₂, H₂O, and CO at significantly higher temperatures than on a potassium-free surface. mdpi.com This is attributed to the stabilization of the formate species by potassium. mdpi.com

Similarly, on a Cu(111) surface, potassium promotes the deprotonation of formic acid into formate ions. nih.gov These formate ions can coordinate with potassium ions, forming HCOO⁻-K⁺ clusters that are stable at room temperature. nih.gov This interaction enhances the adsorption of formate ions on the copper surface, which in turn facilitates their dissociation into H₂ and CO₂ at higher temperatures. nih.gov The introduction of potassium carbonate into palladium-based catalysts has also been shown to promote both the catalytic activity and hydrogen selectivity for the vapor-phase decomposition of formic acid. ul.ie

Crystallization Science and Protein Crystallography

This compound has emerged as a significant compound in the field of crystallization science, with particular applications in determining the crystallization temperatures of brines and in the complex process of protein crystallography. Its unique properties influence crystal formation, stability, and the ability to protect delicate biological crystals.

True Crystallization Temperature (TCT) Measurement Methodologies for Formate Brines

The determination of the True Crystallization Temperature (TCT) for formate brines, including those containing this compound, presents unique challenges that render standard industry procedures ineffective. researchgate.netonepetro.org Formate brines exhibit significant supercooling, meaning they can remain in a liquid state well below their actual freezing point, which complicates TCT measurements. researchgate.netonepetro.org Furthermore, the TCT values for these brines can be extremely low, sometimes falling below the operational limits of standard laboratory cooling equipment. researchgate.netonepetro.org

A primary difficulty in accurately measuring the TCT of this compound-rich brines is the formation of metastable crystals. researchgate.netonepetro.org To overcome these issues, a specialized and accurate TCT determination procedure has been developed. This methodology relies on intelligent crystal seeding techniques to prevent the effects of supercooling and the formation of metastable phases. researchgate.netonepetro.org This improved method is noted for its simplicity and efficiency, and it does not require specialized equipment. onepetro.org The blending of this compound with other formate brines, such as cesium formate, is a common practice to achieve specific fluid densities and TCTs for various applications. onetetra.comformatebrines.com

Formation of Metastable this compound Crystals

A notable characteristic of this compound brines is their tendency to form metastable crystals. researchgate.netonepetro.org These are crystalline structures that are thermodynamically less stable than the true, equilibrium crystal form. The presence of these metastable crystals is a significant factor complicating the accurate measurement of the True Crystallization Temperature (TCT). researchgate.netonepetro.org The formation of metastable crystals instead of the stable form is influenced by factors such as the degree of supercooling and the specific composition of the brine. researchgate.net Research has focused on developing measurement protocols, like intelligent crystal seeding, that can bypass the formation of these transient crystal forms to determine the true thermodynamic crystallization point. researchgate.netonepetro.org

Role in Protein Crystal Cryoprotection and Crystallization Screening

In the field of X-ray macromolecular crystallography, protecting protein crystals from damage during data collection at cryogenic temperatures (around 100 K) is essential. nih.govmdpi.com this compound has proven to be a highly effective cryoprotectant. nih.govnih.gov Cryoprotection is achieved by preventing the formation of crystalline ice, which can destroy the crystal lattice, and instead promoting the vitrification of the solvent into an amorphous, glass-like state. mdpi.comhamptonresearch.com

A novel, non-invasive cryoprotection protocol utilizes a highly concentrated 13 M this compound solution. nih.govnih.govresearchgate.net This solution is added to the reservoir of a crystallization plate, and through vapor diffusion, it dehydrates the crystal drop overnight, reducing the water content and thus cryoprotecting the crystal. nih.gov This method is advantageous because it is high-throughput, easy to implement, and can improve diffraction resolution and ligand binding. nih.govnih.gov The optimal amount of this compound solution needed depends on the specific crystallization conditions and the solvent content of the crystal. nih.gov

Furthermore, this compound is used in crystallization screening, which is the process of finding the right conditions for a protein to form crystals. nih.govhamptonresearch.com It can be included as a component in screening kits to explore a range of ionic strengths and chemical environments conducive to crystallization. hamptonresearch.compnas.org The addition of this compound to equilibrated crystallization plates has also been shown to promote the formation of new crystals from previously clear drops by inducing further dehydration. nih.gov

Dependence of Crystal Yield on System Composition

The yield of this compound crystals is highly dependent on the composition of the system from which it is crystallized, particularly the temperature and the presence of other chemical agents. researchgate.net Research into the ternary system of this compound–water–diisopropylamine has shown that the yield of this compound crystals is influenced by both the concentration of the amine and the temperature. researchgate.net

In this specific system, it was observed that the yield of crystals generally increases with a higher salt concentration in the initial water-salt mixture and with the concentration of the added amine. researchgate.net However, for the extraction of this compound, the yield can decrease significantly near standard temperatures, suggesting that crystallization is more efficient at lower temperatures, such as 10.0°C. researchgate.net The use of 3D diagrams helps to visualize and analyze the optimal conditions for achieving the highest crystal yield based on these variables. researchgate.net

Table 1: Factors Influencing this compound Crystal Yield in a KHCOO–H₂O–(i-C₃H₇)₂NH System

| Parameter | Influence on Crystal Yield | Optimal Condition Noted |

|---|---|---|

| Initial Salt Concentration | Yield increases with higher initial salt concentration. researchgate.net | Higher concentrations are generally favorable. researchgate.net |

| Diisopropylamine Concentration | Yield increases with higher amine concentration. researchgate.net | System 2 in the study showed a better salt yield. researchgate.net |

| Temperature | Yield decreases significantly near standard temperature. researchgate.net | Crystallization is recommended at lower temperatures (e.g., 10.0°C). researchgate.net |

Emerging and Niche Applications

Beyond its established roles, this compound is being explored for innovative applications that leverage its unique chemical and physical properties.

Atmospheric Water Harvesting Technologies

This compound is a promising desiccant for atmospheric water harvesting (AWH) technologies. repec.orgresearchgate.net This application utilizes its hygroscopic nature, the ability to absorb moisture from the air. wikipedia.org A proposed AWH system uses an aqueous solution of this compound to absorb atmospheric water during the night when relative humidity is typically higher. repec.orgresearchgate.net During the day, solar energy is used to heat the desiccant solution, causing it to release the absorbed water, which is then collected. repec.orgresearchgate.net

This compound is considered an attractive candidate for this technology because it is inexpensive, non-corrosive, non-toxic, and biodegradable. repec.orgresearchgate.net A prototype system demonstrated the ability to extract a significant amount of water. repec.orgresearchgate.net

Table 2: Performance of a this compound-Based Atmospheric Water Harvester Prototype

| Parameter | Value | Conditions |

|---|---|---|

| Water Extraction Rate | 1.9 L of water per m² of solar area per day. repec.orgresearchgate.net | N/A |

| Moisture Uptake | 0.34 kg of water per kg of salt. repec.org | 25 °C and 79% Relative Humidity. repec.org |

| Moisture Uptake | 0.29 kg of water per kg of salt. repec.org | 25 °C and 65% Relative Humidity. repec.org |

Microplastic Extraction from Environmental Matrices via Density Separation

The quantification of microplastics (MPs) in environmental samples is a critical area of research, but the lack of standardized and efficient extraction methods has been a significant challenge. mdpi.comresearchgate.net Traditional density separation techniques often have limitations such as high costs, the use of hazardous reagents, and a limited density range. mdpi.comresearchgate.netuj.edu.pl Aqueous solutions of this compound (KCOOH) have emerged as a promising alternative for extracting microplastics from environmental matrices like sediment and soil. mdpi.comresearchgate.netmdpi.com This method leverages the high density of this compound solutions to separate lighter microplastic particles from denser sediment particles. mdpi.comnih.gov

Research has demonstrated that a this compound water solution can be used to effectively extract various types of microplastics. mdpi.comresearchgate.netuj.edu.pl In one study, experimental sediment mixtures were spiked with polyethylene (B3416737) (PE), polystyrene (PS), polyurethane (PUR), and polyethylene terephthalate (B1205515) (PET) particles. mdpi.comresearchgate.net The use of a this compound solution allowed for an efficient extraction of these polymers from the sediment matrix. mdpi.com The recovery rate for low-density polymers like polyolefins can be over 90%. mdpi.com The effectiveness of the separation is verified using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Field Emission Scanning Electron microscopy (SEM). mdpi.com

The use of this compound for this application is advantageous due to its safety, non-toxic nature, and relatively low cost. mdpi.com It is also readily biodegradable under both aerobic and anaerobic conditions. mdpi.com While promising, the procedure may require further optimization in terms of sample size and solution density to be proposed as a standard method. mdpi.comresearchgate.net

Table 1: Polymer Recovery Rates using this compound Density Separation

| Polymer Type | Abbreviation | Density (g/cm³) | Recovery Rate |

| Polyethylene | PE | 0.91 - 0.96 | >90% mdpi.com |

| Polystyrene | PS | 1.04 - 1.09 | Efficient Extraction mdpi.com |

| Polyurethane | PUR | 1.20 - 1.25 | Efficient Extraction mdpi.com |

| Polyethylene terephthalate | PET | 1.37 - 1.40 | Efficient Extraction mdpi.comresearchgate.net |

Green Hydrogen Production (Alkaline Electrolyzer Stabilization)

This compound is being investigated as a key component in the advancement of green hydrogen production technologies. researchgate.netsoci.orggoogle.com It can be used as a fuel in electrochemical reforming processes to generate hydrogen at a low energy cost. researchgate.net In alkaline anion exchange membrane electroreformers, small organic molecules like formate salts are transformed into hydrogen and carbon dioxide. researchgate.net

Research has shown that the oxidation kinetics of formate are fast on catalysts like palladium supported on carbon (Pd/C). researchgate.net In studies using a complete electrochemical reforming cell at 80°C, Pd/C catalysts have produced hydrogen from this compound at a low energy cost of 5 KWh per kilogram of H2. researchgate.net

Furthermore, a novel process has been developed to convert carbon dioxide from flue gases into formate, which can then be used in a specialized fuel cell to generate electricity. soci.orggreencarcongress.com This process involves the electrochemical conversion of CO2 into a liquid potassium or sodium formate solution using a low-carbon electricity source. soci.orggreencarcongress.com The resulting formate solution can be dried into a stable powder that is easy to store and transport. soci.orggreencarcongress.com This technology has the potential to be scalable for applications ranging from individual homes to industrial or grid-scale energy systems. greencarcongress.com In April 2025, the first industrial-scale pilot plant to convert CO₂ and water into formate compounds using advanced electrolysis technology was launched, with a capacity to produce up to 60 tons per year of hydrogen and this compound. hydrogenfuelnews.com

Lithium Recovery Solvents in Battery Recycling

The recycling of lithium-ion batteries (LIBs) is crucial for recovering valuable metals and reducing the environmental impact of battery waste. mdpi.comresearchgate.net Hydrometallurgical recycling processes involve leaching valuable metals from spent batteries, and potassium salts are being explored for their role in the recovery of lithium. mdpi.comgoogle.com

In the complex process of recycling LIBs, after the active materials are dissolved, various steps are required to separate the different metals. researchgate.netgoogle.com Potassium hydroxide (B78521) can be used to adjust the pH during the extraction of metals like manganese. google.com This results in an aqueous solution containing a mixture of alkali metal salts, from which lithium salts must be separated. google.com

While sodium-based precipitants are common, potassium phosphate (B84403) has been investigated as an alternative for precipitating lithium from leaching liquors. mdpi.com However, studies have shown that potassium phosphate results in lower recovery efficiencies compared to sodium phosphate. mdpi.com The recovery of lithium from authentic leaching solutions can be challenging due to matrix effects, leaving higher residual concentrations of lithium in the solution. mdpi.com The recycling of electrolytes from spent LIBs is also an area of focus, with methods being developed to recover organic solvents and lithium salts like lithium hexafluorophosphate. nih.govgoogle.com

Activation Agent for Carbon Nanosheet Synthesis in Supercapacitors

This compound is utilized as a novel activation agent in the synthesis of ultrathin graphene-like porous carbon nanosheets (GPCNSs) for advanced supercapacitor applications. acs.orgresearchgate.net These nanosheets are promising for electrochemical energy storage due to their large accessible surface area and shortened ion diffusion pathways. acs.orgresearchgate.net

In a novel method, sustainable pine bark precursors are used to produce GPCNSs. acs.orgresearchgate.net The key distinction of this method is the use of this compound as an activation agent during the carbonization-activation process. acs.orgresearchgate.net This approach yields GPCNSs with an ultrathin thickness of approximately 3.8 nm and a hierarchically porous structure with a high proportion of mesopores. acs.orgresearchgate.net

These structural characteristics make the resulting material highly suitable for high-energy and high-power supercapacitors using a nonaqueous electrolyte. acs.org Supercapacitors based on these GPCNSs have demonstrated impressive performance, with a specific capacitance retention ratio of up to 76.3% at 40 A g⁻¹ and a high energy density of 22.8 Wh kg⁻¹ at an ultrahigh power density of 30.375 kW kg⁻¹. acs.orgresearchgate.net

Table 2: Performance of GPCNS-based Supercapacitors

| Parameter | Value |

| Nanosheet Thickness | ~3.8 nm acs.orgresearchgate.net |

| Specific Capacitance Retention | 76.3% at 40 A g⁻¹ acs.orgresearchgate.net |

| Energy Density | 22.8 Wh kg⁻¹ acs.orgresearchgate.net |

| Power Density | 30.375 kW kg⁻¹ acs.orgresearchgate.net |

Component in Deep Eutectic Solvents for Biomolecule Extraction

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents for various chemical processes, including the extraction of biomolecules. mdpi.comnih.govnsf.gov DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point lower than that of the individual components. mdpi.comnih.gov

This compound, as a carboxylate salt, can be used in the synthesis of DESs. mdpi.comnih.gov In one study, this compound was combined with urea (B33335) (as the HBD) to create a DES for the extraction of proteins from brewer's spent grain. nih.gov While sodium acetate (B1210297) with urea showed a higher protein yield in this particular study, the research highlights the potential of formate salts in creating DESs for biomolecule extraction. mdpi.comnih.gov These natural deep eutectic solvents (NADESs) are of particular interest as they are composed of naturally occurring metabolites, making them highly biocompatible. mdpi.comnsf.gov

The unique properties of DESs, such as their low volatility, high thermal stability, and tunable physicochemical properties, make them excellent media for protein extraction and purification. nih.govresearchgate.net They have been shown to maintain the biological and functional activity of extracted proteins, and in some cases, enhance their stability compared to conventional solvents. researchgate.net

Agricultural Applications as a Nutrient-Rich Compound

This compound is increasingly recognized in the agricultural sector as a highly effective water-soluble source of potassium, an essential macronutrient for plant growth. marknature.compengfachemical.comguidechem.com It is used to promote crop growth, enhance stress resistance, and improve soil quality. pengfachemical.comguidechem.com

As a fertilizer, this compound provides a readily available form of potassium that supports robust root development, improves photosynthetic efficiency by increasing chlorophyll (B73375) content, and facilitates nutrient absorption and transport. pengfachemical.comguidechem.comwordpress.com This leads to increased crop yield and quality. pengfachemical.comguidechem.com It can be applied through fertigation systems and as a foliar spray, allowing for quick and efficient nutrient delivery. marknature.com

This compound also enhances a crop's resistance to environmental stressors, particularly drought and disease. pengfachemical.com Under drought conditions, it can improve the water utilization capacity of plants. pengfachemical.com Furthermore, it can improve soil texture by increasing its permeability and water retention capacity, which is especially beneficial in arid regions. pengfachemical.comguidechem.com Being an alkaline fertilizer, it can also help in reducing soil acidity. guidechem.comwordpress.com

Construction Sector Applications (e.g., Soil Stabilization for Foundations)

The application of this compound extends to the construction industry, where it is being explored for its potential in soil stabilization. Soil stabilization is a process of improving the engineering properties of soil, such as its strength, durability, and bearing capacity, which is crucial for building stable foundations for structures.

While detailed research findings on the specific mechanisms and effectiveness of this compound for soil stabilization are emerging, its chemical properties suggest a potential role in altering the physical and chemical bonds between soil particles. The interaction of potassium ions with clay minerals in the soil can lead to changes in the soil's structure and mechanical behavior. The use of chemical admixtures to improve soil properties is a common practice in geotechnical engineering, and this compound represents a potentially environmentally friendlier option compared to some traditional chemical stabilizers. chemicalbook.com

Environmental Fate and Ecological Impact Studies of Potassium Formate

Biodegradation Kinetics and Mechanisms

The breakdown of potassium formate (B1220265) in the environment is primarily a biological process driven by microbial activity.

Aerobic and Anaerobic Degradation Rates in Soil and Subsurface Environments

Potassium formate readily biodegrades under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions in soil and subsurface environments. nih.govmdpi.com Research has demonstrated a high potential for mineralization, with up to 97% degraded under aerobic conditions and up to 17% under anaerobic conditions within a 24-hour period in soil and subsurface samples. nih.govresearchgate.net In a lysimeter experiment designed to simulate environmental conditions, 98% of the total applied formate was degraded as it passed through a 1.7-meter thick unsaturated sand layer. nih.govchemicalbook.comresearchgate.net This effective removal in the upper soil layers is attributed to biodegradation, which results in the formation of carbon dioxide and bicarbonate in the percolating water. chemicalbook.com The process is considered fast and effective. mdpi.com

Table 1: Biodegradation of this compound

| Condition | Degradation Rate/Potential | Environment | Timeframe | Reference |

|---|---|---|---|---|

| Aerobic | Up to 97% mineralization | Soil & Subsurface | 24 hours | nih.gov, researchgate.net |

| Anaerobic | Up to 17% mineralization | Soil & Subsurface | 24 hours | nih.gov, researchgate.net |

| Percolating | 98% removal | 1.7m Sandy Lysimeter | Winter/Spring | nih.gov, chemicalbook.com, researchgate.net |

Temperature Sensitivity of Biodegradation Processes

A significant characteristic of this compound's biodegradation is its efficacy at low temperatures. chemicalbook.com Studies have recorded its degradation at temperatures ranging from -2 to +6 degrees Celsius. nih.govresearchgate.net This makes it particularly relevant for applications in cold climates, such as de-icing. Research indicates that its degradation rate at low temperatures is faster than that of potassium acetate (B1210297). researchgate.netresearchgate.net

Impact on Groundwater Quality and Hydrology

The rapid biodegradation of this compound in the topsoil layers significantly mitigates its impact on groundwater. nih.govlrrb.org Studies have shown that formate did not penetrate the saturated zone of an aquifer, preventing undesirable changes to the groundwater chemistry. nih.gov In comparison to other de-icing chemicals like sodium chloride, calcium chloride, magnesium chloride, and potassium acetate, this compound was found to be the least harmful to groundwater quality in sand and gravel column experiments. chemicalbook.com However, long-term, repeated application could potentially lead to the leaching of potassium into the groundwater. chemicalbook.com

Effects on Soil Chemistry and Metal Mobility (e.g., Cadmium Solubility)

This compound can alter soil chemistry. As an alkaline fertilizer, it can reduce soil acidity, with its saturated solution having a pH of about 9. stargrace-chemical.comguidechem.comcd1958.com This change in pH can influence the mobility of metals in the soil.

In one study, while this compound lowered the soil redox potential, it concurrently elevated the soil pH from 4.3 to a range of 6.7-8.5. nih.gov This increase in pH enhanced the sorption of cadmium onto oxide surfaces, with up to 80% of the total sorbed cadmium being held on these surfaces. nih.gov Consequently, the amount of bioavailable cadmium was 3.5 times smaller in treatments with this compound compared to those with sodium chloride. nih.gov Generally, formate-based de-icers are reported to induce less leaching of trace metals from roadside soils than sodium chloride and acetates. chemicalbook.com

The introduction of potassium ions can also lead to ion exchange with other cations in the soil. This process has been observed to cause the leaching of barium, calcium, magnesium, and sodium from the soil material. nih.govchemicalbook.comresearchgate.net

Wastewater Treatment Considerations (e.g., Chemical Oxygen Demand (COD) Reduction)

In the context of wastewater treatment, particularly for runoff from areas where it is used as a de-icer (like airports), this compound presents a lower burden than many alternatives. It is characterized by a low Chemical Oxygen Demand (COD), which is a measure of the oxygen required to break down the organic matter in water. kandschemical.combasf.com The COD of this compound is approximately 0.1 g O₂/g, which is lower than that of potassium acetate (0.3 g O₂/g) and glycol- or urea-based de-icers. basf.comvynova-group.com This lower COD reduces the load on wastewater treatment facilities and can lead to lower processing costs. basf.comvynova-group.com

Table 2: Chemical Oxygen Demand (COD) of Various De-icers

| De-icer | Chemical Oxygen Demand (COD) (g O₂/g) | Reference |

|---|---|---|

| This compound | 0.1 - 0.11 | basf.com, vynova-group.com |

| Potassium Acetate | 0.3 | vynova-group.com |

| Glycol-based de-icers | Higher than Potassium Acetate | vynova-group.com |

| Urea-based de-icers | Higher than Potassium Acetate | vynova-group.com |

Storm Water Runoff Analysis and Environmental Monitoring Methodologies

The use of this compound, particularly as a de-icing agent for airport runways and highways, necessitates a thorough understanding of its presence and behavior in storm water runoff. basf.comresearchgate.net Urbanization leads to increased storm water runoff, which can mobilize and transport pollutants into receiving water bodies. nih.gov Consequently, robust analytical methods are crucial for monitoring this compound concentrations in the environment to assess its fate and potential ecological impact. nih.govnih.gov

Detailed Research Findings

Research has focused on quantifying this compound concentrations in runoff from areas where it is applied as a de-icer. A notable study investigated its presence in airport storm water runoff following de-icing operations. The analysis of eleven storm water samples revealed a mean this compound concentration of 86.9 mg L⁻¹. nih.govresearchgate.net The concentrations across the samples showed significant variability, ranging from a minimum of 15.1 mg L⁻¹ to a maximum of 228.6 mg L⁻¹. nih.govresearchgate.net This variability highlights the influence of factors such as the amount of de-icer applied, precipitation intensity, and the specific characteristics of the catchment area.

Another study monitoring runoff at the Gdansk airport in 2009 recorded the highest levels of potassium ions, which was attributed to the extensive use of de-icing agents, including this compound, during the winter season. taylorandfrancis.com While potassium itself is an essential nutrient, excessive levels in aquatic environments can lead to nutrient imbalances and ecological disturbances. badgermeter.com

The environmental monitoring of this compound also involves assessing its biodegradation potential. Studies have shown that formate is effectively biodegraded in soil layers, which helps to mitigate its entry into groundwater systems. researchgate.netnih.govacs.org For instance, research conducted on a highway in Finland where this compound was used for de-icing showed that the compound did not penetrate the saturated zone, preventing undesirable changes in groundwater chemistry. nih.govacs.orgresearchgate.net This was attributed to rapid biodegradation in the topsoil. researchgate.netacs.org

Interactive Data Table: this compound Concentrations in Airport Storm Water Runoff

The following table summarizes the results from a study analyzing this compound concentrations in airport storm water after de-icing activities. nih.govresearchgate.net

| Parameter | Value |

| Number of Samples (n) | 11 |

| Mean Concentration | 86.9 mg L⁻¹ |

| Minimum Concentration | 15.1 mg L⁻¹ |

| Maximum Concentration | 228.6 mg L⁻¹ |

| Analytical Method | HS-SPME-GC-MS |

Environmental Monitoring Methodologies

The accurate quantification of this compound in environmental matrices like storm water requires sensitive and specific analytical techniques.

A validated method for analyzing this compound in airport storm water runoff involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govresearchgate.net This procedure includes the following steps:

Transformation of formate to formic acid by the addition of phosphoric acid. nih.govresearchgate.net

Derivatization of formic acid to methyl formate using methanol (B129727). nih.govresearchgate.net

Extraction of the volatile methyl formate from the sample's headspace using an SPME fiber. nih.govresearchgate.net

Analysis of the extracted compound by GC-MS. nih.govresearchgate.net

This method has demonstrated high linearity and a low detection limit of 0.176 mg L⁻¹. nih.govresearchgate.net The use of a labeled internal standard, such as sodium [(²)H]formate (formate-d), ensures high precision, with a relative standard deviation of 0.6% at a concentration of 208.5 mg L⁻¹. nih.govresearchgate.net

Other analytical techniques that can be employed for the determination of formate and associated ions include:

Ion Chromatography (IC) : Recommended for the quantification of formate and other ionic impurities. researchgate.net It can also be used to detect other dissolved impurities that might be present in storm water. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption/Emission Spectrometry (AAS/AES) : These methods are suitable for the determination of metal cations, such as potassium. researchgate.net

The development of passive sampling systems also offers a novel approach for monitoring time-averaged concentrations of organic pollutants in aquatic environments, which could potentially be adapted for compounds like formate. nih.gov

Analytical Methodologies for Potassium Formate Systems

Quantification of Potassium Formate (B1220265)

Quantifying the primary components of potassium formate, the potassium cation (K+) and the formate anion (HCOO-), requires specific and reliable analytical methods.

Ion Chromatography (IC) for Ionic Components

Ion chromatography (IC) is a primary method for the separation and quantification of both anions and cations in ionic solutions. fai.us For this compound systems, IC can simultaneously determine the concentration of formate and potassium ions, as well as other ionic impurities. researchgate.netmetrohm.com

The process involves introducing a diluted sample into the IC system, where it passes through a specialized column (the stationary phase). ste-mart.com An eluent (the mobile phase), typically a carbonate or hydroxide (B78521) solution for anions, carries the sample through the column. researchgate.net The ions separate based on their affinity for the stationary phase. metrohm.com A conductivity detector then measures the concentration of each ion as it elutes from the column. fai.us This technique is noted for its efficiency, as it can measure multiple analytes in a single run, and its ability to handle samples with high matrix loads without extensive manual preparation. metrohm.com

Table 1: Typical Ion Chromatography Parameters for Formate Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Column | Anion-exchange (e.g., Dionex IonPac AS14) | acs.org |

| Eluent | 3.6 mmol/L Sodium Carbonate (Na₂CO₃) | researchgate.net |

| Detection | Suppressed Conductivity | researchgate.net |

| Sample Preparation | Dilution with deionized water, filtration (0.45-μm) | researchgate.net |

| Typical Run Time | < 10 minutes | researchgate.net |

Spectrometric Techniques (e.g., ICP-MS, AAS/AES) for Metal Cations

For the precise quantification of potassium and other metal cations, spectrometric techniques are the methods of choice. researchgate.net

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/ICP-OES) are powerful techniques for elemental analysis. researchgate.netcmu.edu Samples are introduced into a high-temperature plasma, which excites the atoms. ICP-AES measures the light emitted by the excited atoms at characteristic wavelengths, while ICP-MS measures the mass-to-charge ratio of the resulting ions. These methods are highly sensitive and can analyze a wide range of elements simultaneously, making them ideal for both quantifying potassium and screening for metallic impurities. labrulez.comepa.wa.gov.au

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) , often using a flame, are also traditional and reliable methods for quantifying specific metals. metrohm.comnih.gov In AAS, a light source specific to the element of interest (e.g., potassium) is passed through a flame containing the atomized sample. The amount of light absorbed is proportional to the concentration of the element. oiv.int Flame photometry is a type of AES used for alkali metals like potassium. nih.gov While robust, these methods typically analyze one element at a time. metrohm.com

Table 2: Comparison of Spectrometric Techniques for Potassium Quantification

| Technique | Principle | Advantages | Common Use | Source(s) |

|---|---|---|---|---|

| ICP-MS/AES | Atomization and excitation in high-temperature plasma | High sensitivity, multi-element capability, wide dynamic range | Quantification of K+ and trace metal impurities | researchgate.netlabrulez.com |